Cas no 60252-35-9 (3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic Acid)

3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic Acid structure
60252-35-9 structure
Product Name:3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic Acid
Numero CAS:60252-35-9
MF:C32H59N5O9
MW:657.83896946907
CID:951490
PubChem ID:431973
Update Time:2025-04-19

3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic Acid
    • Sodium pepsinostreptin; NSC301503; 12,20-Dihydroxy-11,19-diisobutyl-5,8-diisopropyl-16-methyl-3,6,9,14,17-pentaoxo-4,7,10,15,18-pentaazadocosan-22-oic acid; AC1L8SHR; CTK5B1199; AG-G-15571; NSC 301503; NSC-301503;
    • NSC 301503
    • Sodium pepsinostreptin
    • 3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methyl-heptanoic acid
    • NSC-301503
    • 12,20-Dihydroxy-11,19-diisobutyl-5,8-diisopropyl-16-methyl-3,6,9,14,17-pentaoxo-4,7,10,15,18-pentaazadocosan-22-oic acid
    • 60252-35-9
    • 3,6,9,12,14,17,20-Heptahydroxy-16-methyl-11,19-bis(2-methylpropyl)-5,8-di(propan-2-yl)-4,7,10,15,18-pentaazadocosa-3,6,9,14,17-pentaen-22-oic acid
    • Sodium pe.psi.nostreptin
    • NSC301503
    • DTXSID00975668
    • Inchi: 1S/C32H59N5O9/c1-11-25(40)36-28(18(6)7)32(46)37-29(19(8)9)31(45)35-21(12-16(2)3)23(38)14-26(41)33-20(10)30(44)34-22(13-17(4)5)24(39)15-27(42)43/h16-24,28-29,38-39H,11-15H2,1-10H3,(H,33,41)(H,34,44)(H,35,45)(H,36,40)(H,37,46)(H,42,43)
    • Chiave InChI: HUOUXPWOUNLCOX-UHFFFAOYSA-N
    • Sorrisi: OC(CC(NC(C)C(NC(C(CC(=O)O)O)CC(C)C)=O)=O)C(CC(C)C)NC(C(C(C)C)NC(C(C(C)C)NC(CC)=O)=O)=O

Proprietà calcolate

  • Massa esatta: 657.43157
  • Massa monoisotopica: 657.43127848g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 46
  • Conta legami ruotabili: 21
  • Complessità: 1020
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 7
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 223Ų

Proprietà sperimentali

  • PSA: 223.26

3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(propanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic Acid Letteratura correlata

Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.